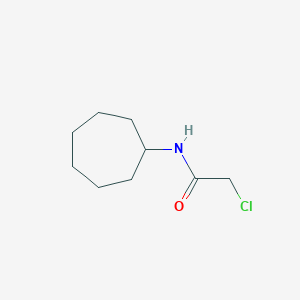
2-chloro-N-cycloheptylacetamide
Overview
Description
2-chloro-N-cycloheptylacetamide is a chemical compound with the CAS Number 23511-50-4 . It has a molecular weight of 189.68 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C9 H16 Cl N O . The molecular weight is 189.68 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.68 and a linear formula of C9 H16 Cl N O .Scientific Research Applications
1. Synthesis of Ketamine and Related Analogues
2-Chloro-N-cycloheptylacetamide is closely related to ketamine and its analogues. Research has focused on synthesizing these compounds for their potential application in treating depression and for their rapid onset antidepressant effects. The synthetic efforts towards ketamine-like molecules over the past 60 years have been significant, highlighting the importance of these compounds in both clinical and research settings (Jiney Jose, Dimitrov, & Denny, 2018).
2. Therapeutic Effect Against Japanese Encephalitis
A novel anilidoquinoline derivative related to this compound has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects, marking an important development in the treatment of this viral infection (Ghosh et al., 2008).
3. Anticancer Applications
Arylacetamides, a category that includes 2-Chloro-N-arylacetamides, have been studied for their in vitro antiproliferative activity on human cancer cells. The research showed that these compounds have a cytotoxic action on tumor lines, indicating their potential as cost-effective alternatives in cancer treatment (Ferreira et al., 2019).
4. Implications in Water Treatment
Studies have investigated the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde and monochloramine in water. This research is crucial for understanding the formation of disinfection byproducts in drinking water systems, which has significant implications for public health and environmental safety (Kimura, Komaki, Plewa, & Mariñas, 2013).
5. Development of Novel Antimicrobial Agents
The use of 2-Cyano-N-arylacetamide, closely related to this compound, in the synthesis of various nitrogenous heterocycles has been explored. These compounds have shown promising results as antimicrobial agents against strains of Gram bacteria and fungi, indicating the potential for developing new treatments in the field of infectious diseases (Ewies & Abdelsalaam, 2020).
6. Applications in Anesthetic Research
The compound is also closely related to ketamine, which has been extensively studied for its effects as an anesthetic. Research on ketamine provides insights into the possible applications of this compound in anesthetic research, particularly in understanding the mechanisms of action and potential therapeutic uses (Yohannes, 2018).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-cycloheptylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-7-9(12)11-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSGIJCLFWHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411608 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23511-50-4 | |
| Record name | 2-chloro-N-cycloheptylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10411608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




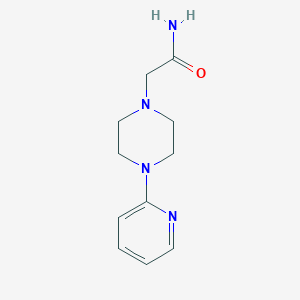
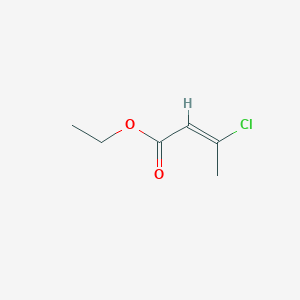
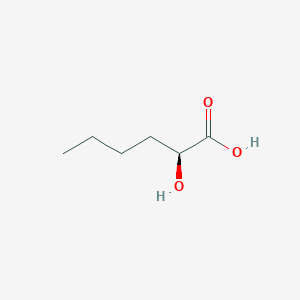


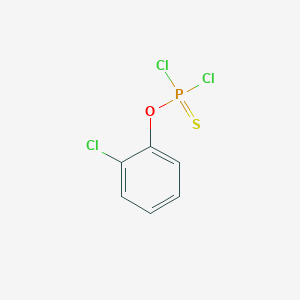
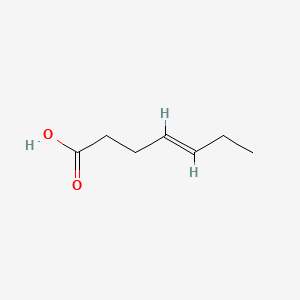


![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)


